Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate
Overview
Description
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound with a unique structure that includes a six-membered oxygen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, organometallic reagents, and various catalysts. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydro-4H-pyran: Shares a similar core structure but lacks the carboxylate group.
4-Cyanotetrahydropyran: Another related compound with similar chemical properties.
Uniqueness
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate is unique due to its combination of a cyanide group and a carboxylate group within a tetrahydropyran ring.
Properties
IUPAC Name |
sodium;4-cyanooxane-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.Na/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-4H2,(H,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACKRLQZVRZFG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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